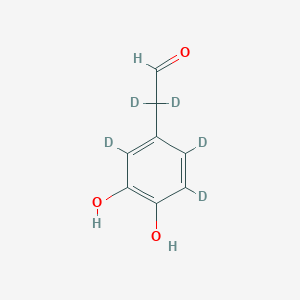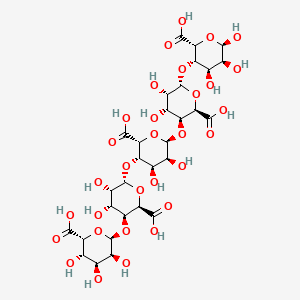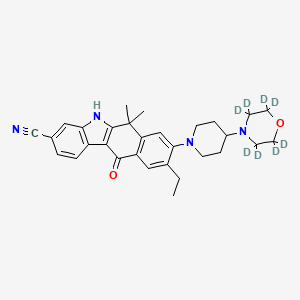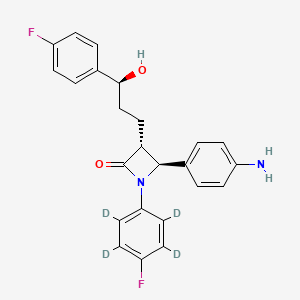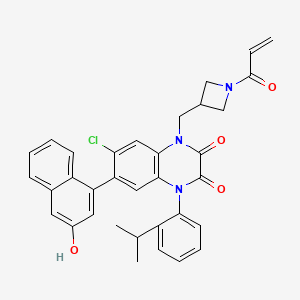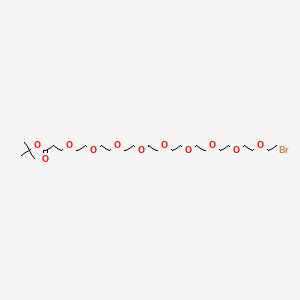
Bromo-PEG9-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG9-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in the field of chemical biology and medicinal chemistry for its role in facilitating the targeted degradation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG9-Boc can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromine and tert-butoxycarbonyl chloride. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylate or mesylate intermediate.
Substitution Reaction: The activated polyethylene glycol is then reacted with sodium bromide in the presence of a polar aprotic solvent like dimethylformamide (DMF) to introduce the bromine atom, forming Bromo-PEG9.
Protection with Boc Group: Finally, the Bromo-PEG9 is treated with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG9-Boc undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be displaced by various nucleophiles such as thiols, amines, and alcohols, forming new carbon-nucleophile bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols (e.g., mercaptoethanol), amines (e.g., ethylenediamine), and alcohols (e.g., methanol). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives, such as thiol-PEG, amine-PEG, or alcohol-PEG.
Deprotection: The major product is the deprotected PEG derivative with a free amine group.
Scientific Research Applications
Bromo-PEG9-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a versatile linker in the synthesis of complex molecules, including PROTACs, which are used to study protein degradation pathways.
Biology: this compound is used to create bioconjugates for studying protein-protein interactions and cellular processes.
Medicine: In medicinal chemistry, it is employed in the development of targeted therapies, particularly in the design of PROTACs for the selective degradation of disease-causing proteins.
Industry: this compound is used in the production of advanced materials and drug delivery systems, leveraging its ability to link various functional groups to polyethylene glycol chains.
Mechanism of Action
Bromo-PEG9-Boc functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Comparison with Similar Compounds
Bromo-PEG9-Boc is unique due to its specific structure and functional groups. Similar compounds include:
Bromo-PEG9-Alcohol: Lacks the Boc protecting group and is used for different types of bioconjugation reactions.
Bromo-PEG9-Azide: Contains an azide group instead of a Boc group, used in click chemistry for bioconjugation.
Bromo-PEG9-Amine: Contains a free amine group, used for coupling reactions with carboxylic acids or activated esters.
Compared to these compounds, this compound offers the advantage of a protected amine group, which can be selectively deprotected under mild conditions, providing greater control over the timing and conditions of subsequent reactions.
Properties
Molecular Formula |
C25H49BrO11 |
|---|---|
Molecular Weight |
605.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3 |
InChI Key |
GDDGJLBRDYSTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


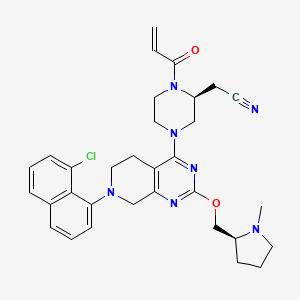
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
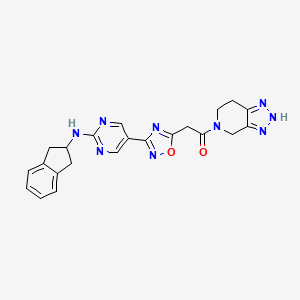

![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
